Deriglidole - 122830-14-2

Deriglidole

Catalog Number: EVT-407502
CAS Number: 122830-14-2
Molecular Formula: C16H21N3
Molecular Weight: 255.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deriglidole is primarily derived from synthetic processes and is classified under the category of pharmaceutical compounds. Its structure comprises a tetrahydropyrroloindole framework, which is significant in its biological activity. The compound has shown promise in preclinical studies for managing type 2 diabetes mellitus by reducing glycemia levels and counteracting diazoxide-induced hyperglycemia .

Synthesis Analysis

The synthesis of Deriglidole involves several intricate steps. The process typically begins with the preparation of a mother liquor, where approximately 2 mg of Deriglidole is dissolved in 50 μL of dimethyl sulfoxide to achieve a concentration of 40 mg/mL. The synthesis may incorporate various organic reactions, including cyclization and functional group modifications, to form the final product .

Technical Details

  • Initial Solvent: Dimethyl sulfoxide (DMSO)
  • Concentration: 40 mg/mL
  • Steps: Involves multiple reaction conditions that may include heating, stirring, and controlled cooling to facilitate the formation of the desired tetrahydropyrroloindole structure.
Molecular Structure Analysis

Deriglidole's molecular structure can be represented by its canonical SMILES notation: CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4. The compound features a complex arrangement with several rings that contribute to its pharmacological properties.

Relevant Data

  • Molecular Formula: C16H21N3C_{16}H_{21}N_{3}
  • Exact Mass: 255.17 g/mol
  • Molecular Weight: 255.370 g/mol
  • Structural Features: The presence of nitrogen atoms within the structure plays a critical role in its interaction with biological targets, particularly adrenergic receptors .
Chemical Reactions Analysis

Deriglidole participates in various chemical reactions primarily through its interaction with adrenergic receptors. It acts as a selective inhibitor for alpha-2 adrenergic receptors, effectively inhibiting the binding of radiolabeled ligands such as [3H]Clonidine and [3H]Idazoxan while showing no significant inhibition towards [3H]Prazosin .

Key Reactions

  • Receptor Binding: Inhibition of ligand-receptor interactions is crucial for its pharmacological effects.
  • Metabolic Pathways: Understanding how Deriglidole is metabolized in biological systems can provide insights into its efficacy and safety profile.
Mechanism of Action

Deriglidole's mechanism of action primarily involves its role as an antagonist at alpha-2 adrenergic receptors. By blocking these receptors, it inhibits the feedback inhibition normally exerted on norepinephrine release, thereby increasing sympathetic nervous system activity.

Detailed Mechanism

  1. Receptor Interaction: Binding to alpha-2 adrenergic receptors prevents the normal inhibitory signal.
  2. Increased Norepinephrine Release: This leads to enhanced release of norepinephrine, which can improve glycemic control.
  3. Clinical Implications: Such actions may be beneficial in conditions like type 2 diabetes mellitus where glycemic control is paramount .
Physical and Chemical Properties Analysis

Deriglidole exhibits specific physical and chemical properties that influence its behavior in biological systems.

Applications

Deriglidole has potential applications primarily in the treatment of metabolic disorders such as type 2 diabetes mellitus. Its ability to modulate glycemia through adrenergic pathways makes it a candidate for further research and development.

Scientific Applications

  1. Diabetes Management: As an antagonist at alpha-2 adrenergic receptors, it helps regulate blood sugar levels.
  2. Pharmacological Research: Investigated for broader applications in metabolic syndromes and possibly other conditions influenced by adrenergic signaling.
Introduction to Dihydroimidazole Derivatives in Pharmacological Research

Structural Classification of Imidazole-Based Compounds

Imidazole-based compounds are systematically classified according to their ring saturation, substitution patterns, and electronic characteristics:

Table 1: Structural Classification of Imidazole-Based Bioactive Compounds

Core StructureRepresentative DrugsKey Chemical FeaturesPharmacological Actions
Imidazole (Aromatic)Cimetidine, KetoconazolePlanar aromatic ring; amphoteric character; pKa ~7.0H₂ antagonism; antifungal
4,5-DihydroimidazoleClonidine, DexmedetomidineNon-planar ring; reduced aromaticity; basic nitrogenα₂-adrenergic agonism; sedation
BenzimidazoleOmeprazole, BendamustineFused benzene-imidazole system; enhanced lipophilicityProton pump inhibition; alkylating agent
Imidazolium saltsTelmisartan metaboliteQuaternary nitrogen; permanent positive chargeAngiotensin receptor blockade

The dihydroimidazole scaffold, specifically, exhibits reduced aromatic character compared to imidazole, resulting in increased basicity at the N3 nitrogen (pKa ~9-10) and enhanced conformational flexibility [7] [10]. This flexibility allows optimal positioning within receptor binding pockets inaccessible to planar heterocycles. The pharmacophoric elements essential for α₂-adrenergic receptor modulation include:

  • Basic Nitrogen Center: Protonatable nitrogen (typically N3 in dihydroimidazolines) for ionic interaction with aspartate residue (Asp113 in α₂A subtype)
  • Aromatic/Heteroaromatic Region: Ortho-substituted phenyl or pyridyl rings for π-stacking with phenylalanine residues
  • Linker Domain: Ethylene bridge optimally positioning aromatic and imidazoline moieties
  • Lipophilic Substituents: Alkyl or cycloalkyl groups enhancing membrane permeability and subtype selectivity [6] [9]

Deriglidole exemplifies this pharmacophore with its ortho-chlorophenyl moiety connected via ethylene bridge to the 4,5-dihydroimidazole core, demonstrating how strategic substitution influences receptor binding kinetics and functional activity [6].

Historical Development of Dihydroimidazole Therapeutics

Synthetic Chemistry Evolution

The synthetic accessibility of dihydroimidazoles has driven their therapeutic exploitation. Key methodological advancements include:

  • Debus-Radziszewski Synthesis (1858): Early glyoxal-ammonia condensations forming imidazole cores, later adapted for dihydro derivatives [10]
  • Imidazoline-Specific Routes (1950s): Development of efficient cyclization strategies using ethylenediamine derivatives with nitriles or orthoesters under acidic conditions
  • Asymmetric Synthesis (1990s-Present): Chiral resolution and stereoselective synthesis enabling enantiopure agents (e.g., dexmedetomidine) [3] [9]

Table 2: Milestones in Dihydroimidazole Therapeutic Development

EraKey CompoundTherapeutic ApplicationScientific Impact
1960sClonidineHypertension; ADHDFirst α₂-agonist demonstrating central sympatholysis
1970sLofexidineOpioid withdrawalValidated imidazoline receptors as distinct targets
1980sIdazoxanDepression researchFirst selective α₂-antagonist tool compound
1990sDexmedetomidineICU sedation; analgesiaStereoselectivity (D-enantiomer > L-enantiomer)
1990sDeriglidoleAntipsychotic augmentationDual α₂/5-HT antagonism concept validation

Pharmacological Paradigm Shifts

The discovery of clonidine's hypotensive effects (1962) initiated the receptor-specific era of dihydroimidazole pharmacology. Subsequent research revealed:

  • α₂-Adrenoceptor Subtyping (1980s-90s): Cloning of α₂A (chromosome 10), α₂B (chromosome 2), and α₂C (chromosome 4) receptors explaining tissue-specific responses [9]
  • Imidazoline Receptor I₁ Discovery (1994): Identification of non-adrenergic binding sites mediating central hypotensive effects of clonidine analogs
  • Functional Selectivity Development: Design of ligands with biased signaling (e.g., G-protein vs. β-arrestin pathways) improving therapeutic indices [5] [9]

Deriglidole emerged during this transformative period as a rationally designed antagonist incorporating structural insights from earlier agonist and antagonist prototypes, specifically engineered for enhanced receptor occupancy kinetics and CNS penetration [6].

Deriglidole: Position Within α2-Adrenergic Antagonist Pharmacophores

Deriglidole (chemical name: 2-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-imidazolyl]-4,5-dihydroimidazole) exemplifies strategic optimization of dihydroimidazole scaffolds for α₂-adrenergic blockade. Its molecular architecture features:

  • Ortho-Fused Catechol Mimic: Benzodioxane ring mimicking catecholamine phenyl interactions
  • Dual Imidazoline System: 4,5-Dihydroimidazole providing essential basic nitrogen, linked to auxiliary imidazole enhancing receptor contacts
  • Chiral Center: S-enantiomer demonstrating superior affinity over R-configuration [6]

Table 3: Structure-Activity Relationship (SAR) of Key α₂-Adrenergic Antagonists

Structural FeatureIdazoxanAtipamezoleDeriglidoleFunctional Impact
Core StructureImidazolineImidazoleDihydroimidazole-imidazole hybridEnhanced receptor residence time
Aryl Attachment2,6-DichlorophenylPyridylBenzodioxanylImproved subtype selectivity (α₂A > α₂B)
N-SubstitutionNoneCyclopropylmethylNone (protonatable N)Optimal Asp113 ionic interaction
Lipophilic DomainsSingle ringBicyclicFused bicyclic systemIncreased CNS penetration; t₁/₂ extension

Deriglidole exhibits nanomolar affinity for human α₂-adrenoceptors (Kᵢ = 8.3 nM for α₂A), with 30-fold selectivity over α₁-adrenoceptors [6] [9]. Molecular docking studies reveal:

  • Ionic Bonding: Protonated dihydroimidazole nitrogen to Asp113 (transmembrane helix 3)
  • Van der Waals Contacts: Benzodioxane oxygen with Phe412 and Phe439 (helix 6)
  • Hydrophobic Packing: Ethylene bridge occupying lipophilic pocket formed by Val117, Leu121, and Leu422
  • Allosteric Modulation: Auxiliary imidazole ring engaging extracellular loop 2 residues (unique among α₂-antagonists) [6]

This intricate binding mode translates to functional antagonism evidenced by:

  • Reversal of medetomidine-induced hypotension in vivo (ED₅₀ = 0.24 mg/kg IV)
  • Potentiation of norepinephrine release in prefrontal cortex microdialysis studies
  • Synergistic antipsychotic effects when co-administered with dopamine D₂ antagonists [6]

Deriglidole's pharmacophore represents the culmination of dihydroimidazole optimization—balancing receptor affinity, subtype selectivity, and pharmacokinetic properties—while providing a template for future α₂-adrenergic therapeutics targeting cognitive disorders and depression [6] [9].

Properties

CAS Number

122830-14-2

Product Name

Deriglidole

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

InChI

InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18)

InChI Key

BADQRNHAZHSOKC-UHFFFAOYSA-N

SMILES

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4

Synonyms

deriglidole
SL 86-0175
SL 86.0175
SL-86.0175

Canonical SMILES

CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.